Chemical structure and physicochemical properties of 2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde
Chemical structure and physicochemical properties of 2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde
2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde emerges as a highly versatile, privileged intermediate[1]. Characterized by a rigid benzofuran core, a strongly electron-withdrawing 3-nitrobenzoyl group at the C2 position, and a reactive carbaldehyde at the C5 position, this compound serves as a critical building block. It is predominantly utilized in the synthesis of complex pharmacophores, including potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, antimicrobial agents, and targeted anticancer therapeutics[2][3].
This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol via the Rap-Stoermer condensation, and explores its downstream pharmacological applications.
Structural Biology & Physicochemical Profiling
The architectural significance of 2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde lies in its orthogonal reactivity. The C5-carbaldehyde acts as an optimal vector for extending the molecule into solvent-exposed regions of kinase binding pockets or for forming diverse heterocycles (e.g., oxadiazoles, hydrazones)[2]. Simultaneously, the C2-(3-nitrobenzoyl) moiety provides a highly conjugated, electron-deficient system that can participate in π-π stacking interactions or act as a hydrogen bond acceptor within target active sites[4].
To predict its behavior in biological systems and organic solvents, we have calculated its core physicochemical parameters. The compound strictly adheres to Lipinski’s Rule of Five, making it an ideal precursor for orally bioavailable drugs.
Table 1: Physicochemical and Pharmacokinetic Parameters
| Parameter | Value | Pharmacological Implication |
| Molecular Formula | C₁₆H₉NO₅ | Defines the highly conjugated, heteroatom-rich framework. |
| Molecular Weight | 295.25 g/mol | Optimal for early-stage intermediates; allows downstream mass addition without violating the Rule of 5 (<500 Da). |
| LogP (Calculated) | ~3.6 | Indicates moderate lipophilicity, favorable for crossing the Blood-Brain Barrier (BBB) in CNS drug design[2]. |
| Topological Polar Surface Area (TPSA) | 93.1 Ų | Falls within the ideal range (≤ 140 Ų) for membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors (HBD) | 0 | Enhances lipophilicity and passive diffusion. |
| Hydrogen Bond Acceptors (HBA) | 6 | Provides multiple anchoring points for target-protein interactions (nitro, carbonyl, and furan oxygens). |
| Rotatable Bonds | 3 | Ensures a balance between conformational flexibility and entropic penalty upon target binding. |
Synthetic Methodology: The Rap-Stoermer Condensation
The most efficient and atom-economical route to synthesize 2-aroylbenzofurans is the Rap-Stoermer reaction [5][6]. This base-mediated cascade reaction couples a salicylaldehyde derivative with an α-haloketone.
Causality of Experimental Choices:
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Reagents: We utilize 5-formylsalicylaldehyde (providing the C5 carbaldehyde and the phenolic oxygen) and 3-nitrophenacyl bromide (providing the C2 aroyl group).
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Base Selection (K₂CO₃): A mild inorganic base is required to deprotonate the phenolic hydroxyl group without inducing unwanted Cannizzaro reactions on the sensitive aldehydes.
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Mechanism: The phenoxide undergoes an Sₙ2 nucleophilic attack on the electrophilic α-carbon of the phenacyl bromide. The resulting intermediate possesses a highly acidic methylene group (flanked by an ether and a ketone). Base-catalyzed deprotonation of this methylene leads to an intramolecular aldol condensation with the ortho-aldehyde of the salicylaldehyde core. Subsequent dehydration yields the fully aromatized benzofuran[4][6].
Step-by-Step Protocol (Self-Validating System)
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Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 5-formylsalicylaldehyde (10.0 mmol, 1.0 equiv) and 3-nitrophenacyl bromide (10.5 mmol, 1.05 equiv) in 50 mL of anhydrous acetonitrile (or PEG-400 for a greener approach)[6].
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Initiation: Add anhydrous potassium carbonate (K₂CO₃, 20.0 mmol, 2.0 equiv) in one portion. The mixture will immediately darken, indicating the formation of the phenoxide anion.
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Reflux: Equip the flask with a reflux condenser and heat to 80°C under a nitrogen atmosphere for 4–6 hours.
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In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The disappearance of the starting materials and the emergence of a new, highly UV-active spot (due to extended conjugation) confirms ring closure.
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Workup: Cool the mixture to room temperature, dilute with 100 mL of ice-cold distilled water, and extract with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde as a pale yellow crystalline solid.
Caption: Rap-Stoermer condensation workflow for 2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde synthesis.
Analytical Characterization (Protocol Validation)
To ensure structural integrity, the product must be validated against the following spectral benchmarks:
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IR Spectroscopy (KBr): Look for sharp absorption bands at ~1695 cm⁻¹ (aldehyde C=O stretch), ~1645 cm⁻¹ (diaryl ketone C=O stretch), and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches)[3].
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¹H NMR (400 MHz, CDCl₃): The diagnostic aldehyde proton will appear as a sharp singlet at ~10.1 ppm. The C3 proton of the benzofuran ring is highly characteristic, appearing as a singlet at ~7.7 ppm due to the deshielding effect of the adjacent aroyl group.
Pharmacological Relevance & Downstream Applications
The primary utility of 2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde is its role as an advanced intermediate in the synthesis of Central Nervous System (CNS) therapeutics and oncology drugs[3].
A prominent application is the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors . Overactive GSK-3β is directly implicated in the hyperphosphorylation of Tau proteins, a primary driver of neurofibrillary tangles in Alzheimer's disease[2].
By reacting the C5-carbaldehyde of our intermediate with hydrazine derivatives and triethyl orthoacetate, researchers can cyclize the aldehyde into a 1,3,4-oxadiazole ring. This transformation significantly lowers the molecular lipophilicity and enhances Blood-Brain Barrier (BBB) permeability. The resulting oxadiazole-benzofuran derivatives exhibit potent, highly selective inhibitory activity against GSK-3β, demonstrating significant in vivo efficacy in reducing cold-water stress-induced Tau hyperphosphorylation[2].
Caption: Downstream application of the benzofuran intermediate in designing GSK-3β inhibitors.
References
- Smolecule. "2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde · S8051507". Smolecule.com.
- Journal of Medicinal Chemistry. "2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability". ACS Publications.
- Der Pharma Chemica. "Synthesis, molecular docking and cytotoxic study of 7-methoxy-2-(3,4- dimethoxyphenyl)-1-benzofuran-5-carbaldehyde". Derpharmachemica.com.
- PubMed. "Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents". NIH.gov.
- Beilstein Journal of Organic Chemistry. "A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives". Beilstein-journals.org.
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- 1. Others | Smolecule [smolecule.com]
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- 4. Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. BJOC - A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives [beilstein-journals.org]
